

A Researcher's Guide: Validating Electrochemical Data with Mass Loss Immersion Test Results

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For researchers, scientists, and drug development professionals, accurately quantifying corrosion rates is paramount for ensuring material durability and predicting the long-term performance of metallic implants and devices. While electrochemical methods offer rapid corrosion rate determination, the traditional mass loss immersion test remains a crucial benchmark for validation. This guide provides a comprehensive comparison of these two techniques, supported by experimental data, to aid in the robust evaluation of corrosion behavior.

Electrochemical techniques, such as potentiodynamic polarization, provide an instantaneous measure of the corrosion rate by studying the electrochemical reactions at the metal-electrolyte interface.[1] In contrast, the mass loss method, a gravimetric technique, determines the average corrosion rate over a longer period of exposure by measuring the change in mass of a material specimen.[2] Both methodologies have their distinct advantages and limitations, and a combined approach is often recommended for a thorough understanding of corrosion phenomena.

Comparative Analysis of Corrosion Rate Data

The following table summarizes quantitative data from various studies, comparing the corrosion rates of different alloys determined by both electrochemical and mass loss methods. This direct comparison highlights the correlation and potential discrepancies between the two techniques under various experimental conditions.



Material	Environment	Technique	Corrosion Rate	Source
AISI 1018 Carbon Steel	CO2-saturated 3% NaCl solution, 50°C (Uninhibited)	Potentiodynamic Polarization (LPR)	150.87 mpy	[3]
Mass Loss	57 mpy	[3]		
AISI 1018 Carbon Steel	CO2-saturated 3% NaCl solution, 50°C (Inhibited with HEIE)	Potentiodynamic Polarization (LPR)	0.14 mpy	[3]
Mass Loss	0.41 mpy	[3]		
6061 Al/SiC Composite	3.5 M NaCl solution	Potentiodynamic Polarization	Showed similar trend to mass loss	[4]
Mass Loss	Showed similar trend to potentiodynamic polarization	[4]		
Aluminum Alloy 2024	pH = 4	Mass Loss	0.0327 mm/year	
Aluminum Alloy 6101	pH = 4	Mass Loss	Not specified	
Aluminum Alloy 2024	pH = 11	Mass Loss	0.0137 mm/year	_
Aluminum Alloy 6101	pH = 11	Mass Loss	Not specified	_
Low-carbon steel	5% (w/w) NaCl solution	Mass Loss	0.286 mm/y	[5]

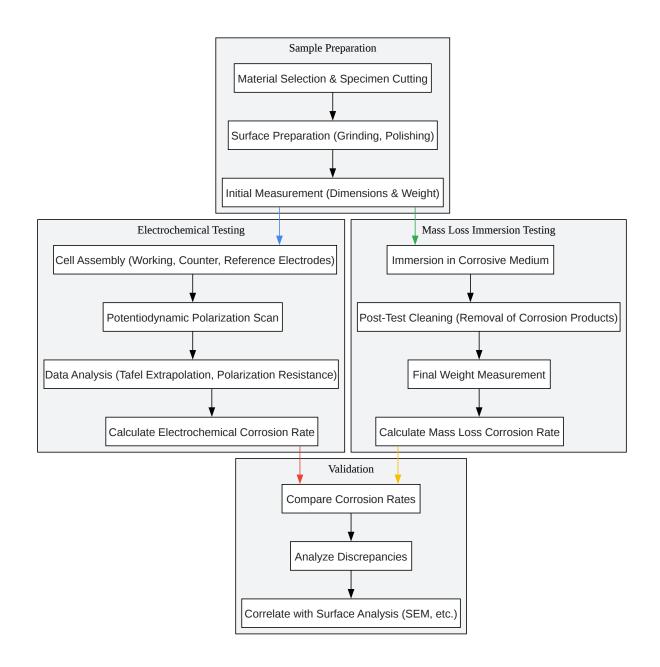


Stainless Steel 304	1M NaCl	Potentiodynamic Polarization & Mass Loss	Lower corrosion rate compared to H2SO4	[6]
Stainless Steel 304	1M H2SO4	Potentiodynamic Polarization & Mass Loss	Higher corrosion rate compared to NaCl	[6]

Experimental Workflow for Validation

The process of validating electrochemical data with mass loss results involves a systematic workflow. The following diagram illustrates the key steps, from initial sample preparation to the final comparative analysis.





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Caption: Workflow for validating electrochemical corrosion data with mass loss immersion test results.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible corrosion data. The following protocols are based on widely accepted ASTM standards.

Mass Loss Immersion Test (ASTM G31)

The mass loss immersion test is a straightforward method for determining the average corrosion rate of a material in a specific environment.

- 1. Specimen Preparation:
- Cut specimens to a standard size and shape.
- Prepare the surface by grinding and polishing to a specified finish.
- Clean the specimens with appropriate solvents to remove any contaminants.[7]
- Accurately measure the initial dimensions and weigh the specimens to the nearest 0.1 mg.[7]
- 2. Immersion:
- Immerse the prepared specimens in the test solution. The volume of the solution should be sufficient to avoid significant changes in **corrosivity** during the test.[8]
- Control the test conditions such as temperature, aeration, and agitation to simulate the desired service environment.[8]
- The duration of the test should be long enough to produce a measurable mass loss.[8]
- 3. Post-Test Cleaning:
- After the immersion period, remove the specimens from the solution.



- Clean the specimens to remove all corrosion products using chemical or mechanical methods as specified in ASTM G1. Care must be taken to avoid the removal of the underlying metal.[7]
- 4. Final Weighing and Calculation:
- Dry and reweigh the cleaned specimens to determine the final mass.
- Calculate the mass loss (initial weight final weight).
- The corrosion rate (CR) in millimeters per year (mm/y) is calculated using the following formula: CR = (K × W) / (A × T × D) Where:
 - $K = a constant (8.76 \times 10^4 for mm/y)[2]$
 - W = mass loss in grams[2]
 - A = exposed surface area in cm²[2]
 - T = exposure time in hours[2]
 - D = density of the material in g/cm³[2]

Potentiodynamic Polarization (ASTM G59)

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (i corr), which can then be used to calculate the corrosion rate.[3][9]

- 1. Electrochemical Cell Setup:
- A standard three-electrode cell is used, consisting of a working electrode (the test specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[9]
- The working electrode is prepared in the same manner as for the mass loss test.
- 2. Experimental Procedure:



- Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.[9]
- Apply a potential scan, typically starting from a potential more negative than the OCP and scanning in the positive (anodic) direction. The scan rate is usually slow, on the order of 0.167 mV/s.[9]
- Record the resulting current as a function of the applied potential.
- 3. Data Analysis and Calculation:
- Plot the data as the logarithm of the current density versus the applied potential (Tafel plot).
- Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[3]
- The corrosion rate (CR) is calculated from the corrosion current density using the following equation based on Faraday's Law (as per ASTM G102):[3][5] CR = (K₁ × i_corr × EW) / d Where:
 - $K_1 = a \text{ constant } (3.27 \times 10^{-3} \text{ for mm/y})[10]$
 - i_corr = corrosion current density in μA/cm²[3]
 - EW = equivalent weight of the alloy in g/equivalent [10]
 - d = density of the alloy in g/cm³[10]

Objective Comparison and Best Practices

Mass Loss Immersion Test:

- Advantages:
 - Provides a direct and easily understandable measure of material loss over time.
 - Represents an average corrosion rate over the entire exposure period, which can be more representative of long-term performance.



The "gold standard" for corrosion testing.[1]

Disadvantages:

- Time-consuming, often requiring days, weeks, or even months to obtain measurable mass loss.
- Does not provide information on the instantaneous corrosion rate or changes in corrosion kinetics.
- Susceptible to errors in the cleaning process, where either incomplete removal of corrosion products or removal of the base metal can lead to inaccurate results.

Potentiodynamic Polarization:

- Advantages:
 - Rapid determination of the instantaneous corrosion rate.[1]
 - Provides insights into the corrosion mechanism, such as the anodic and cathodic reaction kinetics and the susceptibility to pitting corrosion.

Disadvantages:

- The applied potential scan can alter the surface of the specimen, potentially affecting the measured corrosion rate.
- The calculated corrosion rate is based on an extrapolation and relies on the validity of the Tafel relationship.
- May overestimate the true corrosion rate in some cases.[11]

Conclusion and Recommendation:

The validation of electrochemical data with mass loss immersion test results is a critical step in comprehensive corrosion assessment. While electrochemical methods provide rapid and mechanistic insights, the mass loss test offers a reliable, long-term average corrosion rate. A significant discrepancy between the two methods may indicate issues with the experimental



setup, the applicability of the electrochemical model to the system, or changes in the corrosion mechanism over time. Therefore, for a complete and accurate understanding of a material's corrosion behavior, it is highly recommended to employ both techniques in a complementary fashion. This dual-method approach provides a robust dataset, enhancing the confidence in material selection and performance prediction for critical applications.

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